1,1-dimethyl(3S)-3-aminocyclopentane-1,1-dicarboxylatehydrochloride
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Overview
Description
1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentane derivative with an amine source under acidic conditions to introduce the amino group. The carboxylate groups are then introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate: Lacks the hydrochloride component but has a similar core structure.
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Uniqueness
1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate hydrochloride is unique due to its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
This article provides a comprehensive overview of 1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H16ClNO4 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-7(11)9(8(12)14-2)4-3-6(10)5-9;/h6H,3-5,10H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
LNGPWDFBJGRJFC-RGMNGODLSA-N |
Isomeric SMILES |
COC(=O)C1(CC[C@@H](C1)N)C(=O)OC.Cl |
Canonical SMILES |
COC(=O)C1(CCC(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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